An In-Depth Technical Guide to 1,2,4-Trichlorodibenzo-p-dioxin: Chemical Structure and Properties
An In-Depth Technical Guide to 1,2,4-Trichlorodibenzo-p-dioxin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polychlorinated dibenzo-p-dioxins (PCDDs), commonly known as dioxins, are a group of 75 structurally related compounds, or congeners, that have garnered significant scientific and public interest due to their persistence in the environment and potential for toxicity.[1][2] These compounds are not intentionally produced but are formed as byproducts in various industrial and combustion processes.[3] This guide focuses specifically on the congener 1,2,4-trichlorodibenzo-p-dioxin (1,2,4-TCDD), providing a detailed overview of its chemical structure, physicochemical properties, toxicological profile, and analytical methodologies. While not as extensively studied as its highly toxic counterpart, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), understanding the properties of less-substituted congeners like 1,2,4-TCDD is crucial for a comprehensive assessment of the risks associated with dioxin exposure.
Chemical Structure and Identification
The fundamental structure of all dibenzo-p-dioxins consists of two benzene rings connected by two oxygen atoms.[1] The identity and properties of each congener are determined by the number and position of chlorine atoms attached to this central structure.[2]
1,2,4-Trichlorodibenzo-p-dioxin, as its name implies, has three chlorine atoms substituted at the 1, 2, and 4 positions on one of the benzene rings.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1,2,4-Trichlorodibenzo[b,e][4]dioxin[5] |
| CAS Number | 39227-58-2[4][6] |
| Molecular Formula | C₁₂H₅Cl₃O₂[4][7] |
| Molecular Weight | 287.53 g/mol [4][7] |
| Canonical SMILES | C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl |
| InChI Key | HRVUKLBFRPWXPJ-UHFFFAOYSA-N[7] |
Below is a diagram illustrating the chemical structure of 1,2,4-Trichlorodibenzo-p-dioxin.
Caption: Chemical structure of 1,2,4-Trichlorodibenzo-p-dioxin.
Physicochemical Properties
The physical and chemical properties of PCDDs are critical in determining their environmental fate and transport.[1] Generally, chlorinated dioxins are colorless solids with low water solubility and low volatility.[6] They exhibit a strong affinity for particles and readily partition into soil, sediment, and biological tissues.[6]
Specific experimental data for 1,2,4-TCDD are limited, especially when compared to more toxic congeners. The available information is summarized in the table below.
| Property | Value | Source |
| Physical State | Solid, Colorless | |
| Melting Point | -107.3 °C | [8] |
| Boiling Point | 99.2 °C | [8] |
| Water Solubility | Low (specific value not available) | [6] |
| Vapor Pressure | Low (specific value not available) | [6] |
| Octanol-Water Partition Coefficient (log Kow) | Not available |
Note: The reported melting and boiling points from a single source appear unusually low for a compound of this structure and may refer to the properties of the solvent in a prepared solution.
Synthesis and Environmental Occurrence
PCDDs, including 1,2,4-TCDD, are not produced commercially but are generated as unintentional byproducts of various industrial processes.[2] Key sources include:
-
Combustion Processes: Incineration of municipal and industrial waste is a major source of dioxin emissions.[2][3]
-
Chemical Manufacturing: Dioxins can be formed as contaminants during the production of certain chlorinated organic chemicals, such as chlorophenols and their derivatives.[2]
-
Pulp and Paper Industry: The use of chlorine in the bleaching process can lead to the formation of PCDDs.[2]
Once released into the environment, dioxins are highly persistent.[3] Their low water solubility and volatility mean they tend to bind to soil and sediment, which act as long-term reservoirs.[3] Photolysis is a significant degradation pathway for dioxins exposed to sunlight.[3] Due to their lipophilic nature, they can be taken up by aquatic organisms and bioaccumulate in the food chain.[3]
Toxicological Profile
The toxicity of PCDD congeners is primarily mediated through their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The affinity for the AhR varies depending on the specific congener's structure. This binding event initiates a cascade of altered gene expression, affecting various cellular processes.
Mechanism of Action
The general mechanism of dioxin toxicity involves the following steps:
-
Binding to AhR: The dioxin molecule enters the cell and binds to the AhR in the cytoplasm.
-
Nuclear Translocation: The AhR-dioxin complex translocates to the nucleus.
-
Dimerization: In the nucleus, the complex dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT).
-
Gene Expression Modulation: This heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs), altering the transcription of adjacent genes.
The genes affected include those encoding for enzymes involved in metabolism, growth factors, and hormone receptors.
Caption: Generalized mechanism of action for dioxin toxicity.
Specific Effects of 1,2,4-Trichlorodibenzo-p-dioxin
While extensive toxicological data for 1,2,4-TCDD is not available, some studies have investigated its effects. A study in male Wistar rats demonstrated that intraperitoneal administration of 1,2,4-TCDD induces both Phase I and Phase II drug-metabolizing enzymes in the liver.[9] Notably, it caused a significant induction of 7-ethoxyresorufin O-deethylase, an activity associated with cytochrome P450 1A1 (CYP1A1).[9] The levels of CYP1A1 and CYP1A2 proteins in liver microsomes were also increased.[9] These findings indicate that 1,2,4-TCDD can interact with biological systems and modulate metabolic pathways.[9]
The International Agency for Research on Cancer (IARC) has classified chlorinated dibenzo-p-dioxins as a group, with some being carcinogenic to humans (Group 1). However, 1,2,4-TCDD specifically is not classifiable as to its carcinogenicity to humans (Group 3).
Analytical Methodologies
The analysis of PCDDs in environmental and biological samples is challenging due to their low concentrations and the complexity of the sample matrices. The gold standard for the quantitative analysis of dioxins is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[2]
General Analytical Workflow
A typical analytical procedure for dioxins involves several key steps:
-
Sample Extraction: The initial step is to extract the dioxins from the sample matrix.
-
Cleanup: The extract undergoes a rigorous cleanup process to remove interfering compounds. This often involves multiple chromatographic steps.
-
Instrumental Analysis: The purified extract is then analyzed by HRGC/HRMS for the separation, identification, and quantification of individual congeners.
Caption: A simplified workflow for the analysis of dioxins.
Conclusion
1,2,4-Trichlorodibenzo-p-dioxin is one of the 75 congeners of chlorinated dibenzo-p-dioxins. While it is not as toxic or as well-studied as some of its counterparts, it is an important compound to consider in the overall assessment of dioxin contamination. Its ability to induce drug-metabolizing enzymes suggests a potential for biological activity. Further research is needed to fully characterize its physicochemical properties, environmental fate, and toxicological profile to better understand its contribution to the overall risk posed by dioxin exposure.
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